molecular formula C12H9N3S B13886579 6-Pyridin-3-yl-1,3-benzothiazol-2-amine

6-Pyridin-3-yl-1,3-benzothiazol-2-amine

Cat. No.: B13886579
M. Wt: 227.29 g/mol
InChI Key: BRDAGPLDPWQHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyridin-3-yl-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with a pyridin-3-yl group and an amine at the 2-position. This structure combines aromatic and hydrogen-bonding functionalities, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

6-pyridin-3-yl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C12H9N3S/c13-12-15-10-4-3-8(6-11(10)16-12)9-2-1-5-14-7-9/h1-7H,(H2,13,15)

InChI Key

BRDAGPLDPWQHJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-Pyridin-3-yl-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with pyridine-3-carbaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity .

Chemical Reactions Analysis

6-Pyridin-3-yl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, dichloromethane), and specific catalysts to facilitate the reactions. Major products formed from these reactions include various substituted benzothiazole derivatives .

Scientific Research Applications

6-Pyridin-3-yl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The benzothiazole core allows for diverse substitutions, which significantly alter physicochemical properties such as melting points, solubility, and stability. Key analogues include:

Compound Name Substituent (Position) Melting Point (°C) Key References
6-Chloro-1,3-benzothiazol-2-amine Cl (6) 158–160
6-Fluoro-1,3-benzothiazol-2-amine F (6) 153–155
6-Methoxy-1,3-benzothiazol-2-amine OMe (6) 130–132
6-Nitro-1,3-benzothiazol-2-amine NO₂ (6) 223–225
6-Pyridin-3-yl-1,3-benzothiazol-2-amine Pyridin-3-yl (6) Not reported
6-Ethyl-N-(2-pyridinylmethyl)-1,3-benzothiazol-2-amine Ethyl (6), Pyridin-2-ylmethyl (N-substituent) Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points compared to electron-donating groups (e.g., OMe) .
Anticancer Activity
  • 6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine : Demonstrated targeted activity against colon cancer cell lines (HCT-116, HCT15, HT29) with IC₅₀ values in the micromolar range .
Neuroprotective Activity
  • Riluzole−Rasagiline Hybrids : Structural integration of benzothiazol-2-amine with pyridinyl groups improved blood-brain barrier (BBB) permeation, critical for treating amyotrophic lateral sclerosis (ALS) .
  • 4-Chloro-1,3-benzothiazol-2-amine : Identified as a fragment in PDE-10-A inhibitors, with desolvation penalties and stacking interactions influencing binding affinity .

Case Study: Pyridinylmethyl-Substituted Analogues

Compounds with pyridinylmethyl groups at the amine position exhibit enhanced pharmacological profiles:

  • 4-Isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine : Features a bulky isopropyl group, which may improve lipophilicity and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.